Product packaging for Diethyl 2-isothiocyanatoglutarate(Cat. No.:CAS No. 58560-28-4)

Diethyl 2-isothiocyanatoglutarate

Cat. No.: B1580674
CAS No.: 58560-28-4
M. Wt: 245.3 g/mol
InChI Key: BEIMBFWLTYKYLU-UHFFFAOYSA-N
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Description

Diethyl 2-isothiocyanatoglutarate (CAS 58560-28-4) is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.295 g/mol . This compound serves as a valuable synthetic intermediate and building block in advanced chemical research, particularly in the field of peptide chemistry. Its structure, which features an isothiocyanate functional group, allows it to participate in chemoselective ligation strategies, such as those used in the synthesis of complex peptides and proteins . These methods, including native chemical ligation (NCL), are crucial for overcoming the size limitations of standard solid-phase peptide synthesis and enable the production of large polypeptides and protein analogs in high purity . The diethyl ester groups enhance the compound's solubility in organic solvents, facilitating its handling in various synthetic procedures. This compound is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4S B1580674 Diethyl 2-isothiocyanatoglutarate CAS No. 58560-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-isothiocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMBFWLTYKYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974113
Record name Diethyl N-(sulfanylidenemethylidene)glutamate
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Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58560-28-4
Record name Diethyl 2-isothiocyanatoglutarate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl N-(sulfanylidenemethylidene)glutamate
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Record name 58560-28-4
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Synthetic Routes and Methodological Advancements for Diethyl 2 Isothiocyanatoglutarate

Established Synthetic Pathways: Mechanistic Considerations and Yield Optimization

Two primary methods have been established for the synthesis of Diethyl 2-isothiocyanatoglutarate, both of which typically start from L-2-aminoglutaric acid diethyl ester. These methods involve the formation of a dithiocarbamate (B8719985) intermediate, which is then converted to the isothiocyanate.

One common pathway involves an oxidative desulfurization reaction using hydrogen peroxide. In this method, L-2-aminoglutaric acid diethyl ester is reacted with carbon disulfide in the presence of aqueous sodium hydroxide (B78521) to form a dithiocarbamate salt. This intermediate is subsequently oxidized with hydrogen peroxide to yield this compound. beilstein-journals.org Optimization of this method has led to yields ranging from 75% to 85%. beilstein-journals.org

A second, more rapid, approach utilizes microwave-assisted synthesis. This method also begins with the formation of a dithiocarbamate salt from L-2-aminoglutaric acid diethyl ester and carbon disulfide, but in the presence of triethylamine (B128534) in dichloromethane. The subsequent desulfurization is achieved through treatment with 2,4,6-trichloro-1,3,5-triazine (TCT) or a similar reagent under microwave irradiation. This technique is noted for its high efficiency, achieving a 90% yield, and its ability to minimize side reactions while preserving the stereochemical integrity of the chiral center due to rapid and precise heating. beilstein-journals.org

Starting MaterialReagentsReaction ConditionsYieldReference
L-2-aminoglutaric acid diethyl ester1. CS₂, aq. NaOH2. 30% H₂O₂1. 0°C, 1h2. 25°C, 2h75-85% beilstein-journals.org
L-2-aminoglutaric acid diethyl ester1. CS₂, Et₃N, DCM2. DMT/NMM/TsO⁻, Microwave1. RT, 5 min2. 90°C, 200W, 3 min90% beilstein-journals.org

Novel Approaches to the Synthesis of this compound

Recent advancements in synthetic chemistry have led to the exploration of novel approaches for the synthesis of isothiocyanates, including this compound. These methods focus on improving stereoselectivity and incorporating principles of green and sustainable chemistry.

Stereoselective Synthesis and Chiral Induction Strategies

The preservation of the chiral center at the second carbon of the glutarate backbone is a critical aspect of the synthesis of this compound, particularly for its applications in the synthesis of chiral molecules. While the microwave-assisted method has been noted to preserve stereochemical integrity, other strategies for stereoselective synthesis and chiral induction are areas of active research. For analogous compounds, the use of chiral auxiliaries has been a successful strategy. For instance, the esterification of a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(-)-menthol, allows for the separation of diastereomers, which can then be converted to the desired enantiomerically pure product. beilstein-journals.org This type of approach could potentially be adapted for the synthesis of enantiomerically pure this compound.

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. The use of hydrogen peroxide as an oxidizing agent in one of the established pathways for this compound synthesis is considered a "green" alternative to other more hazardous oxidizing agents. beilstein-journals.org

A broader green chemistry approach for the synthesis of isothiocyanates that could be applicable to this compound involves the use of sodium persulfate (Na₂S₂O₈) for the desulfurization of dithiocarbamates in water. This method is advantageous as it uses water as a solvent and avoids the use of volatile organic compounds. The one-pot version of this procedure has been shown to be effective for the synthesis of chiral isothiocyanates from chiral amines, suggesting its potential for the stereoselective synthesis of this compound.

Synthesis of Analogues and Homologues of this compound for Research Purposes

The synthesis of analogues and homologues of this compound is crucial for structure-activity relationship studies and for the development of new reagents with tailored properties. Analogues can be synthesized by modifying the glutarate backbone or the ester groups. For instance, starting with different amino acid esters would lead to a variety of isothiocyanates with different side chains at the α-position. Homologues could be prepared by using aminodicarboxylic acids with longer or shorter carbon chains, such as α-aminoadipic acid or α-aminopimelic acid, as starting materials.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Isothiocyanatoglutarate

Fundamental Reaction Classes and Chemoselectivity Profiles of the Isothiocyanate Functionality

The reactivity of diethyl 2-isothiocyanatoglutarate is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group and the acidity of the hydrogen atom at the alpha-carbon. The presence of multiple reactive sites necessitates a careful consideration of chemoselectivity in its transformations.

The isothiocyanate group is a powerful electrophile, readily undergoing nucleophilic addition reactions. The central carbon of the -N=C=S moiety is electron-deficient and is the primary site of attack for a wide range of nucleophiles. This reactivity is the foundation for its use in bioconjugation and synthesis.

Common nucleophilic addition reactions include:

Reaction with Amines: Primary and secondary amines react with the isothiocyanate to form substituted thiourea (B124793) derivatives. This is a robust and widely used reaction for linking molecules.

Reaction with Alcohols: In the presence of a suitable catalyst or under forcing conditions, alcohols can add to the isothiocyanate to yield thiocarbamates.

Reaction with Thiols: Thiols are excellent nucleophiles for isothiocyanates, leading to the formation of dithiocarbamate (B8719985) adducts.

The general mechanism involves the attack of the nucleophile on the central carbon of the isothiocyanate, followed by protonation of the resulting nitrogen anion.

Table 1: Nucleophilic Addition Reactions of this compound An interactive data table. Click on the headers to sort.

Nucleophile (Nu-H) Reagent Class Product Class
R-NH₂ Primary Amine N-Substituted Thiourea
R₂NH Secondary Amine N,N-Disubstituted Thiourea
R-OH Alcohol Thiocarbamate
R-SH Thiol Dithiocarbamate

Subsequent cyclization reactions are possible if the attacking nucleophile contains a second functional group that can react intramolecularly with another part of the this compound molecule, such as one of the ester groups.

The hydrogen atom attached to the alpha-carbon (C2), which is the chiral center of the molecule, is positioned between two electron-withdrawing groups: the isothiocyanate and a carboxylate. This structural arrangement significantly increases its acidity, making it susceptible to deprotonation by a base. libretexts.org

Alpha-Carbon Reactivity: The removal of the alpha-hydrogen by a base (such as LDA or a hydroxide) generates a resonance-stabilized carbanion, often referred to as an enolate or enolate-like intermediate. libretexts.orgyoutube.com This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position. youtube.com

Aldol-type Additions: Reaction with aldehydes or ketones. youtube.com

Ester Moiety Reactivity: The two diethyl ester groups can undergo nucleophilic acyl substitution. The most common reaction is hydrolysis, which can occur under either acidic or basic conditions to yield the corresponding dicarboxylic acid. Transesterification is also possible in the presence of another alcohol and a suitable catalyst.

Chemoselectivity between the isothiocyanate and ester groups is a key consideration. Strong, "hard" nucleophiles may favor attack at the ester carbonyl, while "softer," more polarizable nucleophiles like thiols show a higher propensity for reacting with the "softer" electrophilic carbon of the isothiocyanate group.

Detailed Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes, particularly with respect to chemoselectivity and stereochemistry.

While specific published kinetic and thermodynamic data for this compound is limited, the principles governing its reactions are well-established in organic chemistry.

Nucleophilic Addition to Isothiocyanate: The rate of this reaction is dependent on the nucleophilicity of the attacking species and the solvent. Kinetic studies would likely show second-order kinetics, first-order in both the isothiocyanate and the nucleophile.

Alpha-Carbon Deprotonation: The formation of the alpha-carbanion (enolate) can be under either kinetic or thermodynamic control. youtube.comyoutube.com

Kinetic Control: Using a strong, sterically hindered base (e.g., LDA) at low temperatures rapidly removes the most accessible proton, but the reaction may be reversible. youtube.com

Thermodynamic Control: Using a weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more stable, more substituted carbanion/enolate. youtube.com

A comprehensive analysis would involve determining the acidity constant (pKa) of the alpha-hydrogen and the rate constants for competing reaction pathways. nih.gov Such studies are essential for optimizing reaction conditions to favor a desired product. nih.gov

Nucleophilic Addition: The reaction proceeds through a transition state where the new bond between the nucleophile and the isothiocyanate carbon is partially formed. This leads to a tetrahedral-like intermediate, which is then protonated to give the final stable product.

Alpha-Carbon Reactions: The key intermediate in reactions involving the alpha-carbon is the planar, resonance-stabilized enolate anion. youtube.com In this intermediate, the negative charge is delocalized between the alpha-carbon and the nitrogen or sulfur atom of the isothiocyanate group, and potentially the oxygen of the ester carbonyl. The planar nature of this intermediate has significant stereochemical implications. libretexts.org

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound

This compound is a chiral molecule, and controlling the stereochemistry during its reactions is of paramount importance, especially in the synthesis of enantiomerically pure compounds.

The starting material is often synthesized from L-glutamic acid, resulting in the (S)-enantiomer.

Reactions at the Isothiocyanate and Ester Groups: When reactions occur exclusively at the isothiocyanate group or the ester functionalities without involving the alpha-carbon, the configuration of the chiral center is retained. For example, the reaction of (S)-diethyl 2-isothiocyanatoglutarate with an amine will yield the corresponding (S)-thiourea derivative.

Reactions at the Alpha-Carbon: Any reaction that proceeds via the formation of the planar enolate intermediate at the alpha-carbon will lead to a loss of stereochemical information at that center. libretexts.orgyoutube.com The protonation or alkylation of this planar intermediate can occur from either face, leading to racemization. If the reaction is carried out to form a new stereocenter, a mixture of diastereomers will be produced.

Therefore, reaction conditions must be carefully chosen. To preserve stereochemical integrity, conditions that promote the formation of the alpha-carbanion should be avoided if functionalization at that position is not the intended goal. Conversely, if modification of the alpha-position is desired, the resulting racemization or diastereomeric mixture must be anticipated and managed, potentially through subsequent resolution or asymmetric synthesis strategies.

Table 2: Stereochemical Consequences of Reactions An interactive data table. Click on the headers to sort.

Reaction Site Intermediate Stereochemical Outcome at Alpha-Carbon Rationale
Isothiocyanate Carbon Tetrahedral Adduct Retention Chiral center is not involved in bond breaking/formation.
Ester Carbonyl Tetrahedral Adduct Retention Chiral center is not involved in bond breaking/formation.
Alpha-Carbon Planar Enolate Racemization The planar intermediate can be attacked from either face with equal probability. libretexts.orgyoutube.com

Diethyl 2 Isothiocyanatoglutarate As a Foundational Building Block in Complex Molecule Synthesis

Strategic Applications in Heterocyclic Chemistry

The unique chemical properties of diethyl 2-isothiocyanatoglutarate make it an important starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and material science.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., thiourea-derived systems, pyrimidines, pyrazoles)

The isothiocyanate functional group is a key player in the construction of nitrogen-containing heterocycles. rsc.orgnih.gov Its reaction with amines readily forms thiourea (B124793) derivatives, which can then be used to construct more complex molecular architectures. nih.gov

Thiourea-Derived Systems: The reaction of this compound with primary or secondary amines yields N,N'-substituted thioureas. These intermediates can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems, such as thiazolidinones.

Pyrimidines: Pyrimidine (B1678525) scaffolds, which are central to many biologically active molecules, can be synthesized using this building block. nih.gov By reacting this compound with suitable dinucleophilic reagents like amidines, the pyrimidine core can be efficiently constructed.

Pyrazoles: While not a direct reaction, the isothiocyanate can be converted into a thiosemicarbazide (B42300) through a reaction with hydrazine. This intermediate can then be cyclized with a 1,3-dicarbonyl compound to furnish the pyrazole (B372694) ring system.

The versatility of the isothiocyanate group facilitates a diversity-oriented synthesis approach, enabling the creation of a broad spectrum of N-heterocycles. rsc.org

Table 1: Examples of Nitrogen-Containing Heterocycles from Isothiocyanate Precursors
Heterocycle ClassGeneral PrecursorKey Reaction Type
Thiourea DerivativesIsothiocyanate + AmineNucleophilic Addition
PyrimidinesIsothiocyanate + AmidineCondensation/Cyclization
PyrazolesIsothiocyanate-derived Thiosemicarbazide + DicarbonylCondensation/Cyclization

Generation of Sulfur- and Oxygen-Containing Heterocyclic Scaffolds

The molecular structure of this compound is also conducive to the synthesis of heterocycles containing sulfur and oxygen. nih.gov

For the creation of sulfur-containing heterocycles , the isothiocyanate group is the primary reactive site. It provides the sulfur atom required for the formation of rings like 1,2,4-thiadiazoles and 2-imino-thiazolines. rsc.org The synthesis of these compounds is of significant interest due to their wide range of biological activities. nih.gov

The synthesis of oxygen-containing heterocycles can potentially involve the two ethyl ester groups on the glutarate backbone. Through reactions such as intramolecular condensation, these groups can be leveraged to form cyclic structures. However, these applications are generally less direct compared to the sulfur-based heterocycle syntheses.

Multicomponent Reaction Strategies Leveraging this compound

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all the reactants. nih.govresearchgate.net This approach is valued for its atom economy and ability to rapidly generate molecular diversity. nih.gov

This compound is a suitable candidate for MCRs due to its reactive isothiocyanate group. It can participate in reactions such as the Ugi or Passerini reactions, which are cornerstones of MCR-based synthesis. researchgate.netencyclopedia.pub For instance, in an Ugi-type reaction, the isothiocyanate could react with an amine, a carbonyl compound, and an isocyanide to produce complex, peptide-like structures. encyclopedia.pub These MCRs can lead to the formation of various heterocyclic cores, including benzodiazepines and other pharmacologically relevant scaffolds. nih.govbeilstein-journals.org

Contribution to Amino Acid and Peptide Derivative Synthesis

The structural similarity of this compound to glutamic acid makes it a valuable starting point for the synthesis of modified amino acids and peptide-like molecules.

Design and Synthesis of Chemically Modified Amino Acid Analogues

Access to a wide array of non-canonical amino acid analogues is crucial for chemical biology and drug discovery. nih.gov this compound can be chemically transformed to create novel amino acid derivatives. The isothiocyanate group can be hydrolyzed to an amine, yielding a glutamic acid analogue, or it can be reacted with various nucleophiles to introduce new functionalities.

These modifications allow for the creation of amino acids with tailored properties, which can be used as building blocks in further synthetic endeavors. nih.gov

Table 2: Potential Transformations of this compound for Amino Acid Analogue Synthesis
ReagentResulting Functional GroupPotential Amino Acid Analogue Class
H₂O/H⁺Amine (-NH₂)Glutamic Acid Derivatives
Amine (R-NH₂)Thiourea (-NH-C(S)-NHR)Thiourea-containing Amino Acids
Alcohol (R-OH)Thiocarbamate (-NH-C(S)-OR)Thiocarbamate-containing Amino Acids

Incorporation into Synthetic Peptidomimetics and Oligomers

Peptidomimetics are molecules designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability. beilstein-journals.org The isothiocyanate group of this compound can react with the N-terminal amine of a peptide to form a thiourea linkage. This bond is more resistant to enzymatic degradation than the natural amide bond, making it a valuable tool in the design of robust peptidomimetics.

Furthermore, the glutarate portion of the molecule can serve as a scaffold for creating dipeptide isosteres, such as γ-lactams, which are found in various bioactive compounds. beilstein-journals.org The use of building blocks derived from this compound in MCRs, like the Ugi reaction, can lead to the synthesis of both linear and cyclic peptidomimetics. encyclopedia.pub This strategy allows for the rapid generation of libraries of peptide-like molecules for screening in drug discovery programs. beilstein-journals.org

Utilization in the Construction of Functionalized Organic Scaffolds

Chemo-, Regio-, and Stereoselective Transformations

No specific research findings are available for this compound.

Cascade and Tandem Reaction Sequences for Enhanced Complexity

No specific research findings are available for this compound.

Derivatization Strategies and Labeling Applications in Chemical Research

Methodologies for Covalent Modification of Complex Substrates (e.g., polymers, surfaces)

The scientific literature lacks specific examples of selective bioconjugation techniques developed or utilized with Diethyl 2-isothiocyanatoglutarate. General principles of isothiocyanate chemistry suggest it would react with primary amines on biomolecules, but specific protocols, selectivity studies (e.g., for lysine (B10760008) residues), or the characterization of the resulting bioconjugates are not available.

There is no available research on the development of chemically active probes or tags derived from this compound.

Applications in Analytical Chemistry for Enhanced Detection and Structural Analysis

While the isothiocyanate group is a well-known derivatizing agent in analytical chemistry, specific applications of this compound for this purpose are not described in modern literature.

Beyond the initial gas chromatographic analysis in 1993, no specific methods for pre-column or post-column derivatization in liquid chromatography using this compound for the analysis of other molecules have been published.

Predicted mass spectrometry data, such as collision cross-section values, are available in databases. However, detailed experimental studies on the mass spectrometric fragmentation pathways of this compound derivatives (e.g., thioureas formed upon reaction with amines) are absent from the scientific literature.

Structure Reactivity and Structure Function Relationship Studies of Diethyl 2 Isothiocyanatoglutarate Derivatives

Systematic Design Principles for Structural Diversification of Diethyl 2-Isothiocyanatoglutarate Analogues

The systematic design of this compound analogues is predicated on a modular approach, allowing for the diversification of the core structure to modulate its physicochemical and biological properties. The primary strategies for structural diversification revolve around modifications at three key positions: the isothiocyanate (NCS) group, the glutarate backbone, and the ester functionalities.

Recent advancements in synthetic methodologies have provided a robust toolkit for creating a diverse library of these compounds. rsc.org The synthesis often begins with L-glutamic acid, which provides a chiral pool for enantiomerically pure derivatives. The isothiocyanate group is typically introduced in the final steps of the synthesis to avoid its reaction with reagents used in earlier steps.

Key design principles include:

Modification of the Glutarate Backbone: Introduction of substituents at the C3 and C4 positions of the glutarate chain can significantly impact the molecule's conformation and steric profile. This can be achieved through various synthetic routes, including the use of functionalized glutaric anhydride (B1165640) derivatives.

Variation of the Ester Groups: The ethyl esters can be replaced with other alkyl or aryl groups to modulate lipophilicity, solubility, and metabolic stability. This is typically accomplished by using different alcohols during the esterification of the glutaric acid precursor.

Bioisosteric Replacement of the Isothiocyanate Group: While the isothiocyanate group is key to the reactivity of these compounds, its replacement with other electrophilic functional groups such as isocyanates, vinyl sulfones, or α,β-unsaturated esters can lead to analogues with altered reactivity profiles and biological targets.

The following table summarizes some of the synthetic strategies employed for the diversification of isothiocyanate-containing compounds, which are applicable to the synthesis of this compound derivatives.

Synthetic Strategy Description Potential Outcome for Analogues
Use of Functionalized Starting Materials Employing substituted glutamic acid or glutaric anhydride derivatives.Introduction of steric bulk or additional functional groups on the backbone.
Transesterification Exchanging the ethyl groups of the ester functionalities with other alcohols.Altered solubility, lipophilicity, and metabolic stability.
Late-stage Isothiocyanation Introduction of the NCS group towards the end of the synthetic sequence.Allows for a wider range of chemical transformations on the backbone without affecting the reactive NCS group.
Flow Chemistry Synthesis Utilizing continuous-flow reactors for the generation of isothiocyanate-functionalized intermediates. thieme-connect.comEnhanced reaction control, safety, and scalability for the synthesis of diverse analogues. thieme-connect.com

Investigation of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound derivatives is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by various biological and synthetic nucleophiles, most notably amines and thiols, to form thioureas and dithiocarbamates, respectively. researchgate.netresearchgate.net The rate and selectivity of these reactions are profoundly influenced by both steric and electronic effects imparted by the substituents on the glutarate backbone.

Electronic Effects:

The electron-withdrawing nature of the two ester groups in this compound is expected to have a significant impact on the reactivity of the isothiocyanate group. By inductively withdrawing electron density from the C2 carbon, the ester groups can influence the electrophilicity of the NCS carbon. Theoretical calculations and experimental studies on related systems suggest that electron-withdrawing substituents can enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophiles. rsc.org

Steric Effects:

Steric hindrance around the isothiocyanate group can play a crucial role in modulating its reactivity. The presence of bulky substituents on the glutarate backbone, particularly at the C3 position, can shield the electrophilic carbon of the NCS group from the approach of nucleophiles, leading to a decrease in reaction rates. nih.gov This principle is a key consideration in the design of analogues with tuned reactivity. For instance, the introduction of a methyl or phenyl group at the C3 position would be expected to decrease the rate of reaction with a given nucleophile compared to the unsubstituted parent compound.

A hypothetical study on the relative reaction rates of this compound analogues with a model nucleophile, such as n-propylamine, could yield data similar to that presented in the table below, illustrating the interplay of steric and electronic effects.

Analogue Substituent at C3 Predicted Relative Rate Dominant Effect
This compoundH1.00Baseline
Diethyl 3-methyl-2-isothiocyanatoglutarateCH₃0.65Steric Hindrance
Diethyl 3-phenyl-2-isothiocyanatoglutarateC₆H₅0.30Significant Steric Hindrance
Diethyl 3-fluoro-2-isothiocyanatoglutarateF1.20Inductive Electron Withdrawal

Elucidation of Conformational Preferences and Their Influence on Reaction Pathways

The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their reactivity and biological activity. The flexible acyclic nature of the glutarate backbone allows for a multitude of possible conformations due to rotation around the C-C single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting how these molecules will interact with their biological targets.

Conformational analysis of these derivatives can be approached using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. mdpi.com The relative orientation of the two ester groups and the isothiocyanate group is of particular importance. Intramolecular interactions, such as hydrogen bonding and steric repulsion, will dictate the most stable conformations in solution.

The conformation of the glutarate backbone can influence the accessibility of the isothiocyanate group to incoming nucleophiles. For example, a folded conformation might partially shield the NCS group, leading to a lower reaction rate compared to a more extended conformation. Furthermore, the specific spatial arrangement of the functional groups is crucial for binding to biological macromolecules, such as enzymes or receptors.

The study of conformationally restricted analogues, where the flexibility of the glutarate backbone is reduced by the introduction of cyclic structures or bulky substituents, can provide valuable insights into the bioactive conformation.

Methodological Frameworks for Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for establishing a mathematical relationship between the structural features of a series of compounds and their chemical reactivity. nih.gov For this compound derivatives, a QSRR study could aim to predict the reaction rate with a specific nucleophile based on a set of calculated molecular descriptors.

A general methodological framework for developing a QSRR model for this class of compounds would involve the following steps:

Data Set Assembly: A series of this compound analogues with diverse substituents on the glutarate backbone would be synthesized. The reaction rates of these analogues with a chosen nucleophile (e.g., a model amino acid like N-acetyl-cysteine) would be experimentally determined under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations that provide detailed information about the electronic structure.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), would be used to build a mathematical model correlating the descriptors with the observed reactivity. nih.gov The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSRR equation would provide a quantitative understanding of the structural features that govern the reactivity of these compounds, enabling the in silico design of new analogues with desired reactivity profiles.

Advanced Spectroscopic and Spectrometric Characterization of Novel Compounds Derived from Diethyl 2 Isothiocyanatoglutarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most fundamental steps in the characterization of novel Diethyl 2-isothiocyanatoglutarate derivatives. In the case of thiourea (B124793) derivatives formed by the reaction of this compound with primary amines, distinct spectral features are expected.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical thiourea derivative would reveal characteristic signals for the ethyl groups of the glutarate backbone, typically appearing as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The methine proton (CH-N) at the chiral center would likely appear as a multiplet, with its chemical shift and coupling constants being highly sensitive to the nature of the substituent on the thiourea nitrogen. Protons of the glutarate methylene groups would also present as complex multiplets. The N-H protons of the thiourea moiety would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the ester groups, the characteristic thiocarbonyl carbon (C=S) of the thiourea group (typically in the range of 180-190 ppm), and the carbons of the glutarate backbone and the N-substituent.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Generic N-Aryl Thiourea Derivative of this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Ester CH₃1.25 (t, J = 7.1 Hz)14.1
Ester OCH₂4.15 (q, J = 7.1 Hz)61.5
Glutarate CH₂ (β)2.10-2.30 (m)30.2
Glutarate CH₂ (γ)2.40-2.60 (m)28.5
Glutarate CH (α)4.80 (m)58.9
Ester C=O-172.3
Ester C=O-171.8
Thiourea C=S-182.5
Aromatic C-H7.20-7.60 (m)125.0-140.0
NH (Thiourea)8.50 (br s), 9.80 (br s)-

Note: This table is illustrative and actual chemical shifts and coupling constants would vary depending on the specific derivative and the solvent used.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a combination of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the ester's methyl and methylene protons would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the molecular skeleton, for example, by showing correlations from the N-H protons to the thiocarbonyl carbon and the α-carbon of the glutarate.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups present in the novel derivatives of this compound.

In a thiourea derivative, the IR spectrum would be expected to show a strong absorption band for the isothiocyanate group (-N=C=S) in the starting material, typically around 2100 cm⁻¹. Upon reaction to form a thiourea, this band would disappear and be replaced by characteristic absorptions for the N-H and C=S groups. The N-H stretching vibrations usually appear as one or two bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is often found in the 1300-1400 cm⁻¹ region, though it can be coupled with other vibrations. The carbonyl (C=O) stretching of the ester groups would be prominent around 1730-1750 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=S and S-H (if present) vibrations, which can sometimes be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for a Novel Thiourea Derivative

Functional Group Vibrational Mode Hypothetical Frequency Range (cm⁻¹)
N-H (Thiourea)Stretching3100 - 3400
C-H (Aliphatic/Aromatic)Stretching2850 - 3100
C=O (Ester)Stretching1730 - 1750
C=C (Aromatic)Stretching1450 - 1600
C=S (Thiourea)Stretching1300 - 1400
C-NStretching1200 - 1350
C-O (Ester)Stretching1000 - 1300

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a newly synthesized compound, which in turn allows for the unambiguous determination of its molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the derivative, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The measured mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places) allows for the calculation of the elemental composition, confirming that the synthesized compound has the expected molecular formula.

For example, for a thiourea derivative formed from this compound (C₁₀H₁₅NO₄S, MW = 245.0722) and aniline (B41778) (C₆H₇N, MW = 93.0578), the expected product (C₁₆H₂₂N₂O₄S) would have a theoretical exact mass of 338.1295. HRMS analysis should yield a measured m/z value very close to this theoretical value, providing strong evidence for the successful synthesis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For a newly synthesized chiral derivative, its CD spectrum can be compared to that of known related compounds to infer its absolute configuration. Furthermore, CD spectroscopy can be a powerful tool for determining the enantiomeric excess (ee) of a sample, providing a measure of its optical purity.

Computational and Theoretical Investigations of Diethyl 2 Isothiocyanatoglutarate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diethyl 2-isothiocyanatoglutarate. By solving the Schrödinger equation for the molecule, its electronic structure, and by extension, its reactivity, can be accurately predicted. These methods are invaluable for elucidating reaction mechanisms and identifying the most reactive sites within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems, making it ideal for studying complex organic molecules like this compound. DFT calculations can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates, and thus providing a detailed, step-by-step description of the reaction mechanism. rsc.org

For instance, a hypothetical DFT study on the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the transition state, and the products. The results of such a study could be summarized in a table like the one below, which showcases the calculated activation energies and reaction enthalpies. These parameters are crucial for predicting the feasibility and kinetics of a reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Nucleophile

Parameter Value (kcal/mol)
Activation Energy (Ea) 15.2
Reaction Enthalpy (ΔH) -25.7
Gibbs Free Energy of Activation (ΔG‡) 22.5

This table presents hypothetical data based on typical DFT calculations for similar reactions.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this distribution influences its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Fukui function calculations are a further refinement of this analysis, providing a quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, such calculations would likely identify the carbon atom of the isothiocyanate group as a primary electrophilic site.

Table 2: Hypothetical Molecular Orbital and Fukui Function Data for this compound

Parameter Value
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV
Fukui Function (f-) at C(isothiocyanate) 0.02
Fukui Function (f+) at C(isothiocyanate) 0.35

This table presents hypothetical data based on typical molecular orbital and Fukui function calculations for organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. mdpi.commdpi.com MD simulations are particularly useful for studying the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent, on their structure and behavior. acs.org

For this compound, MD simulations can reveal the preferred three-dimensional conformations of the molecule in different solvents. This is crucial for understanding how the molecule will behave in a biological system or in a reaction medium. The simulations can also provide insights into the interactions between the molecule and solvent molecules, which can significantly impact its reactivity and solubility.

Table 3: Hypothetical Conformational Analysis Data for this compound from MD Simulations

Solvent Most Populated Conformer Dihedral Angle (Cα-Cβ-Cγ-Cδ) Percentage of Simulation Time
Water 175° 65%
DMSO -60° 45%

This table presents hypothetical data illustrating how the preferred conformation of a molecule can change in different solvents.

In Silico Design and Virtual Screening Approaches for Novel Derivatives

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the in silico design of new derivatives of this compound with improved properties. nih.govnih.gov Virtual screening is a computational technique that allows for the rapid evaluation of large libraries of virtual compounds to identify those with the highest potential for a desired activity.

For example, if the goal is to design a derivative of this compound with enhanced reactivity towards a specific biological target, virtual screening can be used to test thousands of potential modifications to the parent molecule. The most promising candidates can then be synthesized and tested experimentally, significantly reducing the time and cost of drug discovery and development.

Table 4: Hypothetical Virtual Screening Results for Novel this compound Derivatives

Derivative Predicted Binding Affinity (kcal/mol) Predicted Reactivity Index
Parent Compound -5.8 0.85
Derivative A -7.2 0.92
Derivative B -6.5 0.88

This table presents hypothetical data from a virtual screening study, where higher negative binding affinity and a higher reactivity index indicate a more promising compound.

Future Research Trajectories and Untapped Potential of Diethyl 2 Isothiocyanatoglutarate

Innovations in Catalyst Development for Reactions Involving Diethyl 2-Isothiocyanatoglutarate

The isothiocyanate group is a versatile functional handle for a variety of chemical transformations. The development of novel catalysts for reactions involving this compound is a key area for future research, with a particular emphasis on asymmetric catalysis to leverage the compound's inherent chirality.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a promising avenue for the development of reactions involving this compound. numberanalytics.comorganic-chemistry.orgnih.gov Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have been successfully employed in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. numberanalytics.commdpi.com Given the structural similarities of this compound to substrates used in these reactions, it is conceivable that similar catalytic systems could be adapted for its functionalization. For instance, the development of chiral phosphoric acid catalysts could enable highly enantioselective additions to the isothiocyanate group or reactions at the alpha-carbon of the ester moieties. rsc.org

The following table illustrates the potential of organocatalysis in reactions involving substrates structurally similar to this compound, suggesting potential research avenues.

Catalyst TypeReaction TypeSubstrate AnalogueProductEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidDomino Cyclizationβ,γ-Unsaturated α-ketoester and N,N'-dialkylthioureaChiral ThiohydantoinUp to 97% rsc.org
Cinchona Alkaloid Derivativeaza-Henry ReactionN-Boc Imines and NitroalkanesChiral β-NitroaminesUp to 98% mdpi.com
Proline DerivativeAsymmetric Aldol ReactionAcetone and 4-NitrobenzaldehydeChiral Aldol Product94% numberanalytics.com

Further research into metal-based catalysts could also unlock new reactivity. For example, chiral metal complexes could be developed for the asymmetric cyclization of this compound with various nucleophiles to generate novel heterocyclic scaffolds with potential biological activity. The use of chiral solvents is another intriguing possibility for inducing or enhancing stereoselectivity in reactions involving this compound. acs.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of new molecules has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). youtube.com The bifunctional nature of this compound makes it an ideal candidate for integration into such platforms for the generation of diverse compound libraries.

Automated flow chemistry systems, for instance, could be employed for the sequential functionalization of the isothiocyanate and ester groups of this compound. This would allow for the rapid and efficient synthesis of a wide range of derivatives with varying substituents at different positions of the molecule. The use of robotic systems for parallel synthesis would further accelerate this process, enabling the creation of large libraries of compounds for biological or materials science screening. asymchem.comenamine.net

HTE techniques can be used to rapidly screen these libraries for desired properties. numberanalytics.comarxiv.orgrsc.org For example, a library of polymers derived from this compound could be screened for specific mechanical or thermal properties. Similarly, a library of small molecules synthesized from this scaffold could be screened for inhibitory activity against a particular enzyme or receptor. The data generated from HTE can then be used to identify lead compounds for further optimization.

The following table outlines a hypothetical workflow for the integration of this compound into an automated synthesis and screening platform.

StepTechnologyDescriptionPotential Outcome
1. Library DesignComputational ModelingIn silico design of a virtual library of this compound derivatives with diverse functionalities.A focused library with a high probability of containing active compounds.
2. Automated SynthesisFlow Chemistry/RoboticsAutomated synthesis of the designed library using a flow reactor or a robotic synthesis platform.Rapid and efficient synthesis of hundreds or thousands of compounds.
3. High-Throughput ScreeningMicroplate-Based AssaysScreening of the synthesized library for a specific biological activity or material property.Identification of "hit" compounds with desired characteristics.
4. Data AnalysisCheminformaticsAnalysis of the screening data to identify structure-activity relationships (SAR).A predictive model for the design of more potent or effective compounds.

Exploration of this compound in Materials Science for Advanced Polymeric and Supramolecular Architectures

The presence of both a reactive isothiocyanate group and two ester functionalities makes this compound a highly attractive monomer for the synthesis of novel polymers and supramolecular materials. tandfonline.comyoutube.com

The isothiocyanate group can readily react with nucleophiles such as amines and thiols to form thioureas and dithiocarbamates, respectively. This reactivity can be exploited to synthesize a variety of functional polymers. For example, copolymerization of this compound with diamines could lead to the formation of poly(thiourea)s with tunable properties. The chirality of the monomer could also be used to induce helical structures in the resulting polymers, leading to materials with interesting chiroptical properties. rsc.org The ester groups, on the other hand, can be hydrolyzed to carboxylic acids, which can then be used for further functionalization or for the formation of ionic crosslinks. researchgate.net

The ability of amino acid derivatives to self-assemble into well-defined nanostructures is well-documented. rsc.orgmdpi.comdocumentsdelivered.comnih.govacs.org this compound, being a derivative of glutamic acid, has the potential to form a variety of supramolecular architectures through non-covalent interactions such as hydrogen bonding and van der Waals forces. These self-assembled structures could find applications in areas such as drug delivery, tissue engineering, and catalysis.

The following table summarizes potential polymeric and supramolecular structures that could be derived from this compound.

Material TypeSynthetic StrategyPotential PropertiesPotential Applications
Poly(thiourea)sPolycondensation with diaminesChirality, biodegradability, tunable mechanical propertiesBiomedical implants, drug delivery vehicles
Crosslinked HydrogelsReaction with polyamines followed by ester hydrolysis and ionic crosslinkingHigh water content, biocompatibility, pH-responsivenessDrug delivery, tissue engineering scaffolds
Supramolecular NanofibersSelf-assembly in solutionHigh aspect ratio, chiral recognition capabilitiesBiosensors, templates for nanomaterial synthesis
PolythioimidocarbonatesAlternating copolymerization with epoxidesControlled molecular weights, defined backbone structureAdvanced functional polymers

Interdisciplinary Research Directions at the Interface of Organic Chemistry and Emerging Fields

The unique combination of functional groups in this compound opens up exciting opportunities for interdisciplinary research at the interface of organic chemistry, chemical biology, and nanotechnology.

In the field of chemical biology, this compound could be used as a chemical probe to study biological processes. The isothiocyanate group can react with nucleophilic residues in proteins, allowing for the covalent labeling and identification of protein targets. The ester groups can be used to attach fluorescent dyes or other reporter molecules, enabling the visualization of the probe within cells. For example, a fluorescein (B123965) isothiocyanate (FITC)-labeled version of the molecule could be used to study necroptosis. bmj.com

In nanotechnology, this compound could be used as a building block for the synthesis of functional nanomaterials. rsc.org For example, it could be used to functionalize the surface of nanoparticles, imparting them with specific properties such as chirality or biocompatibility. These functionalized nanoparticles could then be used for applications such as targeted drug delivery or catalysis.

The development of novel synthetic methodologies for the preparation of this compound and its derivatives will also be crucial for advancing these interdisciplinary research directions. nih.govmdpi.com This includes the development of more efficient and sustainable synthetic routes, as well as methods for the selective functionalization of the different reactive sites within the molecule.

Q & A

Q. What are the recommended methods for synthesizing diethyl 2-isothiocyanatoglutarate, and how can reaction conditions be optimized?

Synthesis typically involves the reaction of glutaric acid derivatives with isothiocyanate precursors. Key steps include controlling temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents like dichloromethane to avoid hydrolysis. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Adjusting stoichiometric ratios (e.g., 1.2:1 isothiocyanate to substrate) and catalysts (e.g., triethylamine for pH control) can improve yields . Safety protocols for handling isothiocyanates—such as fume hood use and PPE—must align with hazard guidelines for similar compounds (e.g., diethyl ketomalonate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm functional groups (e.g., isothiocyanate peaks at ~110–130 ppm in ¹³C NMR).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks ([M+H]+ or [M+Na]+).
  • HPLC or GC-MS for purity assessment (>95% recommended for experimental reproducibility).
    Comparative analysis with literature spectra (e.g., analogous isothiocyanates) is critical for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous compounds (e.g., diethyl ketomalonate):

  • Use chemical fume hoods to prevent inhalation of vapors.
  • Wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.
  • Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT): Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., sulfur in the isothiocyanate group).
  • Molecular docking: Simulate interactions with biological targets (e.g., cysteine proteases) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.
  • ADMET prediction tools (e.g., SwissADME) assess toxicity profiles, guiding in vitro testing priorities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Systematic review methodology: Follow PRISMA guidelines to aggregate and appraise literature. Use inclusion criteria (e.g., peer-reviewed studies with ≥3 biological replicates) and risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies) .
  • Meta-analysis: Statistically integrate data using RevMan or R’s metafor package. Address heterogeneity via subgroup analysis (e.g., cell type, concentration ranges).
  • Experimental replication: Design dose-response curves (0.1–100 µM) under standardized conditions (pH 7.4, 37°C) to verify disputed results .

Q. How can researchers design a PICOT framework to investigate the therapeutic potential of this compound?

Example PICOT question:

  • P (Population): Cancer cell lines (e.g., HeLa, MCF-7).
  • I (Intervention): Treatment with 10–50 µM this compound.
  • C (Comparison): Untreated cells or cisplatin control.
  • O (Outcome): Apoptosis rate (measured via Annexin V/PI flow cytometry).
  • T (Time): 48–72 hours post-treatment.
    This framework ensures alignment with systematic review protocols and hypothesis-driven experimental design .

Q. What methodologies ensure robust secondary data analysis when studying this compound’s mechanism of action?

  • Data extraction templates: Standardize variables (e.g., IC₅₀, assay type) from publications into spreadsheets.
  • Critical appraisal tools: Use CASP checklists to evaluate study quality and bias.
  • Cross-validation: Compare in silico predictions (e.g., molecular dynamics simulations) with primary data from kinase activity assays .

Methodological Guidance Tables

Research Stage Key Tools References
SynthesisTLC, NMR, anhydrous solvents
Safety ManagementFume hoods, PPE
Data AnalysisPRISMA, RevMan
Computational StudyAutoDock Vina, SwissADME

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.